molecular formula C10H9NO3 B1367157 5-Methoxy-7-methyl-1H-indole-2,3-dione CAS No. 343774-48-1

5-Methoxy-7-methyl-1H-indole-2,3-dione

Cat. No. B1367157
CAS RN: 343774-48-1
M. Wt: 191.18 g/mol
InChI Key: PROWQPRZTYDRFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Methoxy-7-methyl-1H-indole-2,3-dione” is a chemical compound with the linear formula C9H7NO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest due to their diverse pharmacological activities . Various classical and advanced synthesis methods for indoles have been reported .


Molecular Structure Analysis

The molecular structure of “5-Methoxy-7-methyl-1H-indole-2,3-dione” is represented by the linear formula C9H7NO3 . The molecular weight of this compound is 177.161 .


Chemical Reactions Analysis

Indole derivatives have been extensively explored for their potential in various biological applications . For instance, the compound “2-(5-methoxy-2-methyl-1H-indole-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene] acetohydrazide” has been studied for its chemoprotective properties against cisplatin-induced organ damage .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Methoxy-7-methyl-1H-indole-2,3-dione” include a molecular weight of 177.161 and a linear formula of C9H7NO3 .

Mechanism of Action

The mechanism of action of indole derivatives is diverse and depends on the specific derivative and its biological target . Some indole-based compounds have potential inhibitory activities against distinct targets, including the inhibition of cell wall synthesis, replication, transcription, and translation .

Future Directions

Indole derivatives have been extensively explored for their potential as anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests a promising future direction for the study and application of indole derivatives, including “5-Methoxy-7-methyl-1H-indole-2,3-dione”.

properties

IUPAC Name

5-methoxy-7-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-5-3-6(14-2)4-7-8(5)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROWQPRZTYDRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505153
Record name 5-Methoxy-7-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-7-methyl-1H-indole-2,3-dione

CAS RN

343774-48-1
Record name 5-Methoxy-7-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-7-methyl-1H-indole-2,3-dione
Reactant of Route 2
Reactant of Route 2
5-Methoxy-7-methyl-1H-indole-2,3-dione
Reactant of Route 3
Reactant of Route 3
5-Methoxy-7-methyl-1H-indole-2,3-dione
Reactant of Route 4
Reactant of Route 4
5-Methoxy-7-methyl-1H-indole-2,3-dione
Reactant of Route 5
Reactant of Route 5
5-Methoxy-7-methyl-1H-indole-2,3-dione
Reactant of Route 6
5-Methoxy-7-methyl-1H-indole-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.